N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that combines the structural features of chromenone and pyrazole. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Chromenone Core: Starting with a suitable precursor, such as salicylaldehyde, which undergoes cyclization to form the chromenone structure.
Pyrazole Synthesis: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chromenone and pyrazole moieties through a propanamide linker, often using amide bond formation techniques such as peptide coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chromenone moiety.
Reduction: Reduction reactions could target the carbonyl groups in the chromenone or amide functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions, but could include hydroxylated, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Materials Science: Incorporation into polymers or as a building block for advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Fluorescent Probes: The chromenone moiety might be used in designing fluorescent probes for biological imaging.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking substrate access.
Receptor Binding: Interaction with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with similar chromenone structures.
Pyrazole Derivatives: Compounds with similar pyrazole rings.
Uniqueness
N-(2-oxo-2H-chromen-3-yl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is unique due to its combination of chromenone and pyrazole moieties, which may confer distinct biological activities and chemical properties compared to other compounds.
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-14(12(2)21(3)20-11)8-9-17(22)19-15-10-13-6-4-5-7-16(13)24-18(15)23/h4-7,10H,8-9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDWKNBZNKILNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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